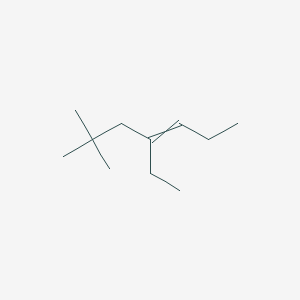
4-Ethyl-6,6-dimethylhept-3-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-6,6-dimethylhept-3-ene is an organic compound with the molecular formula C11H22. It is a hydrocarbon belonging to the class of alkenes, characterized by the presence of a carbon-carbon double bond. This compound is notable for its unique structure, which includes an ethyl group and two methyl groups attached to a heptene backbone.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-6,6-dimethylhept-3-ene typically involves the alkylation of a suitable heptene precursor. One common method is the reaction of 4-ethylhept-3-ene with a methylating agent under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the alkylation process.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through catalytic processes. Catalysts such as zeolites or metal oxides are employed to enhance the efficiency of the alkylation reaction. The process is conducted in a continuous flow reactor to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions: 4-Ethyl-6,6-dimethylhept-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of corresponding alcohols, ketones, or carboxylic acids.
Reduction: Hydrogenation of the double bond in the presence of a palladium catalyst results in the formation of 4-ethyl-6,6-dimethylheptane.
Substitution: Halogenation reactions, such as the addition of bromine or chlorine, can occur at the double bond, yielding dihalogenated products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Bromine (Br2) or chlorine (Cl2) in an inert solvent like carbon tetrachloride (CCl4).
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: 4-Ethyl-6,6-dimethylheptane.
Substitution: Dihalogenated alkenes.
科学的研究の応用
4-Ethyl-6,6-dimethylhept-3-ene has several applications in scientific research:
Chemistry: It is used as a model compound in studies of alkene reactivity and stereochemistry.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research into its derivatives has potential implications for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
作用機序
The mechanism of action of 4-ethyl-6,6-dimethylhept-3-ene in chemical reactions involves the interaction of its double bond with various reagents. For example, during oxidation, the double bond undergoes cleavage, leading to the formation of intermediate species that further react to form the final products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
類似化合物との比較
- 3-Heptene
- 4-Ethyl-3-methyl-3-heptene
- 2,6-Dimethyl-3-heptene
Comparison: 4-Ethyl-6,6-dimethylhept-3-ene is unique due to its specific substitution pattern, which influences its reactivity and physical properties. Compared to similar compounds, it exhibits distinct behavior in chemical reactions, making it valuable for targeted applications in research and industry.
特性
CAS番号 |
63238-63-1 |
|---|---|
分子式 |
C11H22 |
分子量 |
154.29 g/mol |
IUPAC名 |
4-ethyl-6,6-dimethylhept-3-ene |
InChI |
InChI=1S/C11H22/c1-6-8-10(7-2)9-11(3,4)5/h8H,6-7,9H2,1-5H3 |
InChIキー |
QGNXEBCBYKYYAA-UHFFFAOYSA-N |
正規SMILES |
CCC=C(CC)CC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















